Lipophilicity (LogP) Differentiation: 2-Cyclopropyloxolane-3-carboxylic acid vs. 4-Regioisomer and Structural Isomer
2-Cyclopropyloxolane-3-carboxylic acid exhibits a computed logP of 0.886, which is 0.086 log units higher than the 4-cyclopropyloxolane-3-carboxylic acid regioisomer (XLogP3-AA = 0.80) and 0.231 log units higher than the structural isomer 1-(tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid (LogP = 0.655) . This difference arises from the distinct spatial relationship between the cyclopropyl group and the polar carboxylic acid: in the 2-position, the cyclopropyl ring partially shields the carboxyl from solvent exposure, reducing effective polarity relative to isomers where the cyclopropyl is more distant or oriented differently [1]. In fragment-based screening libraries, a ΔlogP of 0.2–0.3 can shift aqueous solubility by 2–3 fold and alter membrane permeability predictions, making the 2-cyclopropyl isomer the most lipophilic option among commercially available cyclopropyl-oxolane monocarboxylic acid scaffolds .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.886 (Leyan computed; CAS 1509293-40-6) |
| Comparator Or Baseline | Comparator A: 4-Cyclopropyloxolane-3-carboxylic acid, XLogP3-AA = 0.80 (PubChem CID 84763711). Comparator B: 1-(Tetrahydrofuran-3-yl)cyclopropane-1-carboxylic acid, LogP = 0.655 (Fluorochem, CAS 1507735-27-4) |
| Quantified Difference | ΔLogP = +0.086 (vs. 4-regioisomer); ΔLogP = +0.231 (vs. structural isomer) |
| Conditions | Computed logP values from independent vendor and database sources; not measured in a single head-to-head experiment |
Why This Matters
Higher logP predicts greater membrane permeability and altered solubility, which may favor the 2-cyclopropyl isomer in cellular assays where passive diffusion is rate-limiting, and provides a rational basis for selecting this scaffold when increased lipophilicity is desired over the 4-regioisomer or the spiro-type isomer.
- [1] PubChem. Compound Summary for CID 84763711, 4-Cyclopropyloxolane-3-carboxylic acid. Computed descriptors: XLogP3-AA 0.8, TPSA 46.5 Ų, H-bond acceptor count 3. View Source
